molecular formula C10H4Cl2F3NO B13427493 4,8-Dichloro-6-(trifluoromethoxy)quinoline

4,8-Dichloro-6-(trifluoromethoxy)quinoline

Cat. No.: B13427493
M. Wt: 282.04 g/mol
InChI Key: UZEDNDZFOFGCAO-UHFFFAOYSA-N
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Description

4,8-Dichloro-6-(trifluoromethoxy)quinoline: is a chemical compound with the molecular formula C10H4Cl2F3NO . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms and a trifluoromethoxy group attached to the quinoline ring .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dichloro-6-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives .

Scientific Research Applications

4,8-Dichloro-6-(trifluoromethoxy)quinoline has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4,8-Dichloro-6-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4,8-Dichloro-6-(trifluoromethyl)quinoline
  • 4,6-Dichloro-8-(trifluoromethyl)quinoline

Comparison: 4,8-Dichloro-6-(trifluoromethoxy)quinoline is unique due to the presence of the trifluoromethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with trifluoromethyl groups, it may exhibit different properties and applications .

Properties

Molecular Formula

C10H4Cl2F3NO

Molecular Weight

282.04 g/mol

IUPAC Name

4,8-dichloro-6-(trifluoromethoxy)quinoline

InChI

InChI=1S/C10H4Cl2F3NO/c11-7-1-2-16-9-6(7)3-5(4-8(9)12)17-10(13,14)15/h1-4H

InChI Key

UZEDNDZFOFGCAO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)OC(F)(F)F)Cl

Origin of Product

United States

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